molecular formula C37H44BrNO12 B12830239 3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin

3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin

Cat. No.: B12830239
M. Wt: 774.6 g/mol
InChI Key: KEBCSEWEARRZEF-OOGPBZIISA-N
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Description

3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is a brominated derivative of rifamycin, a well-known antibiotic. This compound is characterized by its unique structure, which includes a bromine atom and several functional groups that contribute to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin typically involves the bromination of rifamycin derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin involves the inhibition of bacterial RNA synthesis. The compound binds to the beta subunit of bacterial RNA polymerase, preventing the transcription of RNA and thereby inhibiting bacterial growth. This mechanism is similar to that of other rifamycin derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which can enhance its antibacterial activity and alter its pharmacokinetic properties. This modification can potentially lead to improved efficacy and reduced resistance compared to other rifamycin derivatives .

Properties

Molecular Formula

C37H44BrNO12

Molecular Weight

774.6 g/mol

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

InChI

InChI=1S/C37H44BrNO12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1

InChI Key

KEBCSEWEARRZEF-OOGPBZIISA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)C

Origin of Product

United States

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